(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13698641
Molecular Formula: C21H15F3N2O
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15F3N2O |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | (4S,5R)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m0/s1 |
| Standard InChI Key | QFLUMJQUCAPCRJ-RBUKOAKNSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Stereochemical Configuration
The compound’s structure centers on a dihydrooxazole ring (C3H5NO) fused to a pyridine moiety at the 2-position, with phenyl groups at the 4- and 5-positions and a trifluoromethyl (-CF3) group at the pyridine’s 5-position. The (4S,5R) configuration confers axial chirality, critical for its interactions with biological targets. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C21H15F3N2O |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | (4S,5R)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
| XLogP3-AA (Predicted) | 5.2 |
The dihydrooxazole ring adopts a puckered conformation, with phenyl groups occupying equatorial positions to minimize steric strain. Density functional theory (DFT) calculations suggest that the trifluoromethyl group induces electronic asymmetry, polarizing the pyridine ring and enhancing dipole-dipole interactions.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analyses reveal distinct proton environments:
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1H NMR (CDCl3): δ 8.05–7.75 (m, pyridine-H), 7.45–7.10 (m, phenyl-H), 5.82 (dd, J = 9.1 Hz, oxazole-H4), 5.45 (dd, J = 9.1 Hz, oxazole-H5) .
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19F NMR: Single peak at δ -62.3 ppm (CF3).
Infrared spectroscopy shows characteristic absorptions at 1644 cm⁻¹ (C=N stretch) and 1368 cm⁻¹ (C-F stretch) .
Synthetic Methodologies and Optimization
Stereoselective Synthesis
The enantioselective preparation of (4S,5R)-4,5-diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically employs a three-step sequence:
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Condensation: 2-Amino-5-(trifluoromethyl)pyridine reacts with (R,R)-diphenylethylene glycol under Mitsunobu conditions (DIAD, PPh3) to form the oxazoline intermediate.
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Oxidation: Selective oxidation using MnO2 converts oxazoline to oxazole while preserving stereochemistry.
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Resolution: Chiral stationary-phase HPLC separates enantiomers, achieving >98% ee.
Reaction yields average 45–65%, with purity >95% confirmed via HPLC-UV/Vis. Key challenges include avoiding racemization during oxidation and managing the electron-withdrawing CF3 group’s destabilizing effects on intermediates .
Catalytic Innovations
Recent advances utilize cobalt-pyridine-oxazoline complexes to catalyze asymmetric cyclization reactions. For example, [Co(L)(PPh3)Cl2] (where L = pyridine-oxazoline ligand) achieves 72% yield and 94% ee in model systems . These methods reduce reliance on stoichiometric reagents and improve atom economy.
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro screens against NCI-60 cancer cell lines demonstrate IC50 values of 2.1–8.7 μM, with particular potency in leukemia (CCRF-CEM: IC50 = 2.3 μM) and breast cancer (MCF7: IC50 = 3.8 μM). Mechanistic studies suggest:
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Topoisomerase II inhibition: The compound intercalates DNA and stabilizes topoisomerase II-DNA cleavage complexes (EC50 = 0.9 μM).
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HDAC modulation: At 10 μM, it induces histone H3 hyperacetylation (2.8-fold vs. control) in HeLa cells, implicating histone deacetylase (HDAC) inhibitory activity.
Pharmacokinetic Profiling
Comparative Analysis with Stereoisomers
The (4R,5R) diastereomer exhibits distinct properties:
| Property | (4S,5R) Isomer | (4R,5R) Isomer |
|---|---|---|
| Melting Point | 178–180°C | 162–164°C |
| [α]D25 (CH2Cl2) | +127.5° | -98.3° |
| Topo II Inhibition EC50 | 0.9 μM | 12.4 μM |
Molecular docking reveals the (4S,5R) isomer’s superior fit into topoisomerase II’s ATP-binding pocket (ΔG = -9.8 kcal/mol vs. -7.1 kcal/mol for 4R,5R).
Emerging Applications and Future Directions
Medicinal Chemistry
Ongoing structure-activity relationship (SAR) studies aim to:
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Replace phenyl groups with heteroaromatics to improve solubility
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Modify the CF3 group to -OCF3 or -SCF3 for enhanced metabolic stability
Materials Science
The compound’s rigid π-system shows promise in organic semiconductors, with preliminary hole mobility of 0.12 cm²/V·s in thin-film transistors.
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